Cas no 31404-02-1 (7-Methyl-1-thia-4-azaspiro[4.5]decane)

7-Methyl-1-thia-4-azaspiro[4.5]decane is a spirocyclic compound featuring a sulfur and nitrogen heteroatom within its fused ring structure. This unique scaffold offers versatility in synthetic chemistry, particularly in the development of pharmacologically active molecules. Its rigid spirocyclic framework enhances stereochemical control, making it valuable for constructing complex heterocycles. The presence of both sulfur and nitrogen allows for diverse functionalization, enabling applications in medicinal chemistry and material science. The compound's stability and well-defined geometry contribute to its utility as a building block for drug discovery, where precise molecular architecture is critical. Its synthesis and derivatization potential make it a useful intermediate in organic and pharmaceutical research.
7-Methyl-1-thia-4-azaspiro[4.5]decane structure
31404-02-1 structure
Product name:7-Methyl-1-thia-4-azaspiro[4.5]decane
CAS No:31404-02-1
MF:C9H17NS
MW:171.302981138229
CID:5716487
PubChem ID:80497979

7-Methyl-1-thia-4-azaspiro[4.5]decane Chemical and Physical Properties

Names and Identifiers

    • AKOS019062070
    • 31404-02-1
    • 7-methyl-1-thia-4-azaspiro[4.5]decane
    • EN300-736844
    • 1-Thia-4-azaspiro[4.5]decane, 7-methyl-
    • 7-Methyl-1-thia-4-azaspiro[4.5]decane
    • Inchi: 1S/C9H17NS/c1-8-3-2-4-9(7-8)10-5-6-11-9/h8,10H,2-7H2,1H3
    • InChI Key: PIBOWVBAFBLFDD-UHFFFAOYSA-N
    • SMILES: S1CCNC21CCCC(C)C2

Computed Properties

  • Exact Mass: 171.10817072g/mol
  • Monoisotopic Mass: 171.10817072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.05±0.1 g/cm3(Predicted)
  • Boiling Point: 280.9±15.0 °C(Predicted)
  • pka: 9.25±0.40(Predicted)

7-Methyl-1-thia-4-azaspiro[4.5]decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-736844-1.0g
7-methyl-1-thia-4-azaspiro[4.5]decane
31404-02-1
1g
$0.0 2023-06-06

Additional information on 7-Methyl-1-thia-4-azaspiro[4.5]decane

7-Methyl-1-thia-4-azaspiro[4.5]decane (CAS No. 31404-02-1): A Comprehensive Overview of Its Properties and Applications

The compound 7-Methyl-1-thia-4-azaspiro[4.5]decane (CAS No. 31404-02-1) is a spirocyclic organic molecule featuring a unique combination of sulfur and nitrogen heteroatoms within its structure. This spirocyclic compound has garnered significant attention in pharmaceutical and agrochemical research due to its versatile scaffold, which serves as a building block for bioactive molecules. The presence of both thia (sulfur) and aza (nitrogen) functional groups enhances its potential for diverse chemical modifications, making it a valuable intermediate in drug discovery.

In recent years, the demand for spirocyclic compounds like 7-Methyl-1-thia-4-azaspiro[4.5]decane has surged, driven by their applications in developing novel therapeutics. Researchers are particularly interested in its role as a privileged structure in medicinal chemistry, where it contributes to the design of molecules with improved pharmacokinetic properties. The compound's rigid spiro framework offers conformational stability, which is crucial for targeting specific biological pathways, such as those involved in neurological disorders and infectious diseases.

From a synthetic perspective, 7-Methyl-1-thia-4-azaspiro[4.5]decane is often synthesized via multicomponent reactions or cyclization strategies, leveraging its heterocyclic core for further derivatization. Its CAS No. 31404-02-1 serves as a key identifier in chemical databases, facilitating its procurement for academic and industrial labs. The compound's molecular weight and logP value are frequently analyzed to predict its solubility and membrane permeability, critical factors in drug development.

Beyond pharmaceuticals, 7-Methyl-1-thia-4-azaspiro[4.5]decane has potential applications in material science, particularly in the design of functional polymers and catalysts. Its spirocyclic architecture can impart thermal stability and unique electronic properties to materials, making it a candidate for advanced coatings or conductive films. This versatility aligns with the growing trend of sustainable chemistry, where researchers seek eco-friendly alternatives for industrial processes.

As the scientific community continues to explore spirocyclic compounds, questions like "How is 7-Methyl-1-thia-4-azaspiro[4.5]decane synthesized?" or "What are the biological targets of this molecule?" are commonly searched in academic and industry forums. Addressing these queries, recent studies highlight its role in modulating enzyme activity and receptor binding, underscoring its relevance in precision medicine. Additionally, its patent landscape reveals ongoing innovations, particularly in central nervous system (CNS) drug candidates.

In conclusion, 7-Methyl-1-thia-4-azaspiro[4.5]decane (CAS No. 31404-02-1) represents a promising scaffold with broad applicability across multiple disciplines. Its structural uniqueness and functional adaptability position it as a focal point in modern chemistry, addressing both current challenges and future opportunities in science and technology.

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